Omeprazole synthesis generally involves a multi-step process. A common method [] comprises three key stages:
This method often utilizes a solvent system comprising a main solvent (typically a water-immiscible solvent such as CCl4, CHCl3, CH2Cl2, or toluene) and a co-solvent (commonly C1-C4 alcohols) to enhance the reaction yield. []
Omeprazole exists as a racemic mixture of two enantiomers, S-omeprazole and R-omeprazole. [, , ] The S-enantiomer, esomeprazole, is also independently synthesized and studied. [, ]
Crystallographic studies of omeprazole [] reveal a triclinic crystal system with the following characteristics:
The molecule adopts a nearly extended conformation with the benzimidazole and pyridine rings linked by the methylsulfinyl group in an almost coplanar arrangement. The methylsulfinyl group exists in a trans conformation. []
Omeprazole acts as a prodrug, remaining inactive in its neutral form. [] Upon reaching the acidic environment of the parietal cell canaliculi, omeprazole undergoes protonation and subsequent rearrangement, forming the active sulfonamide cation. This cation then reacts with cysteine residues (Cys813 and Cys898) located in the extracellular domain of the H+/K+-ATPase enzyme, forming disulfide bonds. [, ] This covalent binding irreversibly inhibits the enzyme's ability to pump protons across the parietal cell membrane, effectively blocking gastric acid secretion.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: